Ethylidene diacetate

Overview

Description

Mechanism of Action

Target of Action

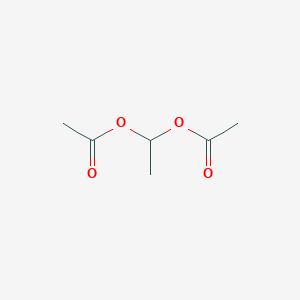

Ethylidene diacetate is an organic compound with the formula (CH3CO2)2CHCH3 .

Mode of Action

The primary use of this compound is as a precursor to vinyl acetate . In this process, this compound undergoes a reaction with acetaldehyde and acetic anhydride in the presence of a ferric chloride catalyst . The resulting compound can then be converted to the valuable monomer vinyl acetate by thermal elimination of acetic acid .

Result of Action

The primary result of the action of this compound is the production of vinyl acetate, a valuable monomer used in the production of polyvinyl acetate emulsions .

Action Environment

The efficacy and stability of this compound’s action are influenced by environmental factors such as temperature and the presence of a suitable catalyst . For example, the reaction of this compound with acetaldehyde and acetic anhydride requires the presence of a ferric chloride catalyst .

Biochemical Analysis

Biochemical Properties

It is known that it is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Molecular Mechanism

It is known that it can be converted to the valuable monomer vinyl acetate by thermal elimination of acetic acid

Metabolic Pathways

Ethylidene diacetate is not involved in any known metabolic pathways . It does not interact with any known enzymes or cofactors, and there is no data on its effects on metabolic flux or metabolite levels.

Preparation Methods

Ethylidene diacetate can be synthesized through several methods:

Reaction of Acetaldehyde and Acetic Anhydride: A major industrial route involves the reaction of acetaldehyde with acetic anhydride in the presence of a ferric chloride catalyst. The reaction is as follows: [ \text{CH}_3\text{CHO} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow (\text{CH}_3\text{CO}_2)_2\text{CHCH}_3 ]

Carbonylation of Methyl Acetate: Another method involves the carbonylation of methyl acetate using carbon monoxide and hydrogen in the presence of a platinum group metal catalyst and an iodide promoter.

Chemical Reactions Analysis

Ethylidene diacetate undergoes various chemical reactions, including:

Thermal Elimination: It can be converted to vinyl acetate by thermal elimination of acetic acid. The reaction is as follows: [ (\text{CH}_3\text{CO}_2)_2\text{CHCH}_3 \rightarrow \text{CH}_3\text{CO}_2\text{CH}=\text{CH}_2 + \text{CH}_3\text{CO}_2\text{H} ]

Hydrolysis: This compound can be hydrolyzed to produce acetic acid and acetaldehyde.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.

Scientific Research Applications

Chemical Reactions and Conversions

Ethylidene diacetate is notable for its ability to undergo various transformations:

- Production of Vinyl Acetate : One of the primary applications of EDA is its conversion into vinyl acetate through thermal elimination. Vinyl acetate is extensively used in the manufacture of polymers, adhesives, and coatings .

- Formation of Acetic Anhydride : EDA can also be transformed into acetic anhydride and acetaldehyde, showcasing its flexibility as a chemical intermediate in organic synthesis .

Pharmaceutical Applications

EDA's reactivity makes it a significant compound in pharmaceutical synthesis:

- Intermediate in Drug Synthesis : this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to form complex organic molecules is crucial for developing active pharmaceutical ingredients (APIs) .

- Potential Biological Activity : Although specific biological activity data on EDA is limited, compounds with similar structures often exhibit antimicrobial and antifungal properties. Further research may elucidate the pharmacological potential of EDA derivatives .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- A study demonstrated that EDA's thermal decomposition leads to high yields of vinyl acetate, emphasizing its importance in polymer chemistry .

- Research on the synthesis methods highlighted improved yields when using specific catalysts and reaction conditions, indicating that optimization can enhance the commercial viability of EDA production .

Summary Table of Applications

| Application Area | Description | Key Processes |

|---|---|---|

| Industrial Chemistry | Intermediate for polymer production | Thermal elimination to vinyl acetate |

| Pharmaceutical Synthesis | Precursor for active pharmaceutical ingredients | Organic synthesis reactions |

| Chemical Engineering | Conversion to acetic anhydride and acetaldehyde | Carbonylation processes |

| Research & Development | Potential antimicrobial properties | Structure-activity relationship studies |

Comparison with Similar Compounds

Ethylidene diacetate can be compared with other similar compounds, such as:

Vinyl Acetate: This compound is a precursor to vinyl acetate, which is widely used in the production of polyvinyl acetate and polyvinyl alcohol.

Acetaldehyde Diacetate: This compound is similar in structure and reactivity to this compound and can also be used as an intermediate in various chemical processes.

This compound stands out due to its specific use as a precursor to vinyl acetate and its versatility as a solvent and intermediate in various industrial applications.

Biological Activity

Ethylidene diacetate, a compound derived from the hydrocarbonylation of methyl acetate, has garnered attention for its potential biological activities. This article explores its antimicrobial properties, applications in drug formulation, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound is synthesized through a process involving rhodium-palladium mixed catalysts, which facilitates the hydrocarbonylation of methyl acetate. This reaction produces this compound alongside acetaldehyde under specific conditions, highlighting the compound's relevance in organic synthesis and industrial applications .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, particularly against various bacterial strains. The following table summarizes key findings related to its antibacterial effects:

Case Studies

- Study on Staphylococcus aureus and Pseudomonas aeruginosa : This study evaluated the antibacterial effects of this compound, demonstrating significant inhibition of bacterial growth at low concentrations. The compound was shown to disrupt the cell membrane integrity of S. aureus and inhibit biofilm formation in P. aeruginosa, suggesting a dual mechanism of action that could be leveraged in therapeutic applications .

- Prodrug Applications : this compound has been explored as a structural motif in prodrugs due to its enhanced hydrolysis rates compared to traditional carboxylic acid esters. This property allows for more effective drug delivery systems, particularly in antibiotic formulations where rapid release is crucial for efficacy .

Biological Activity in Drug Development

This compound's unique chemical structure makes it an attractive candidate for use in drug development. Its ability to act as a prodrug allows for improved bioavailability and therapeutic outcomes. Research indicates that compounds with acylal structures can hydrolyze more readily, releasing active pharmaceutical ingredients at controlled rates .

Research Findings

- Enhanced Efficacy : Studies have shown that derivatives of this compound can significantly improve the oral bioavailability of drugs, achieving rates between 86% to 92% compared to their non-acylated counterparts .

- Reduced Toxicity : The acylal structure has demonstrated lower cytotoxicity while maintaining antimicrobial efficacy, making it suitable for formulations intended for prolonged use .

Properties

IUPAC Name |

1-acetyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKALUBLCWJVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | ethylidene diacetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylidene_diacetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027188 | |

| Record name | 1,1-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-10-9, 66455-31-0 | |

| Record name | Ethylidene diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylidene diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066455310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLIDENE DIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Ethanediol, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLIDENE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1S8V6W25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main methods for synthesizing ethylidene diacetate?

A1: this compound can be synthesized through several routes, with the primary one being the carbonylation of methyl acetate. This reaction often utilizes catalysts based on rhodium [, , , , ], palladium [, , ], or a combination of both [, ]. Another method involves the reaction of dimethyl ether with carbon monoxide and hydrogen in the presence of a heterogeneous catalyst containing a Group VIII metal complex [].

Q2: How does the choice of catalyst impact the synthesis of this compound?

A2: The selection of a catalyst significantly influences the yield and selectivity of this compound. For instance, rhodium-based catalysts, particularly Rh(CO)Cl(PPh3)2, have demonstrated high activity and selectivity towards this compound formation [, ]. Adding palladium complexes as co-catalysts has been shown to further enhance the selectivity []. The choice of promoters and reaction conditions also plays a crucial role in catalyst performance.

Q3: What factors influence the catalytic activity in this compound synthesis?

A3: Several factors affect the catalytic activity and selectivity during EDA synthesis. These include:

- Catalyst concentration: The concentration of the catalyst, such as Rh(CO)Cl(PPh3)2, directly influences the reaction rate [].

- Partial pressures of CO and H2: The ratio of carbon monoxide to hydrogen significantly impacts both the conversion of methyl acetate and the selectivity towards EDA [].

- Temperature: Temperature variations affect the reaction rate and selectivity, with higher temperatures generally favoring EDA formation [, ].

- Promoters and co-catalysts: The addition of promoters like organic nitrogen, phosphorus, or arsenic compounds, as well as co-catalysts like lithium salts and Cr(CO)6, can significantly enhance catalyst activity [].

Q4: Can you explain the role of this compound in vinyl acetate production?

A4: this compound serves as a crucial intermediate in the two-step production of vinyl acetate from methanol and syngas [, , ]. First, methyl acetate undergoes carbonylation to yield this compound. Subsequently, this compound is cracked, usually in the presence of a catalyst, to produce vinyl acetate and acetic acid [].

Q5: What types of catalysts are employed in the cracking of this compound to vinyl acetate?

A5: Various catalysts have been investigated for the cracking of EDA to vinyl acetate. These include:* Homogeneous catalysts: Anhydrous benzenesulfonic acid has shown good catalytic activity for this reaction [].* Heterogeneous catalysts: Macropore cation exchanged resins have also been studied for their catalytic potential in this process [].

Q6: What is the molecular formula, weight, and structure of this compound?

A6:* Molecular formula: C6H10O4* Molecular weight: 146.14 g/mol* Structure: this compound is an acetate ester with the following structure: CH3CH(OCOCH3)2. It can be considered as the diacetate ester of acetaldehyde (ethanal).

Q7: What are the primary decomposition products of this compound?

A7: this compound decomposes thermally to produce acetaldehyde and acetic anhydride []. This decomposition reaction is homogeneous, unimolecular, and follows first-order kinetics.

Q8: How does the presence of a double bond affect the decomposition rate of related esters?

A8: Studies comparing the decomposition rates of various esters, such as this compound, furfurylidene diacetate, and crotonylidene diacetate, suggest that the presence of a double bond in close proximity to the breaking point of the molecule can significantly increase the decomposition rate [].

Q9: What are the primary industrial applications of this compound?

A9: this compound is mainly used as an intermediate in the production of vinyl acetate, a crucial monomer for various polymers and resins [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.